2-(Chloromethyl)-1-methylpiperidine hydrochloride

Organic Synthesis Pharmaceutical Intermediates Process Chemistry

Researchers requiring precise N-methylpiperidine incorporation face regioisomer-related yield losses and handling issues with free-base liquids. CAS 27483-92-7 resolves these: • Crystalline solid (m.p. 162.5-164.5 °C) ensures reproducible automated dispensing vs. liquid free base • 2-position chloromethyl ensures correct regioselectivity; avoids 3-/4-isomer synthetic derailment • 78% isolated yield vs. 34% for free base; pre-formed HCl salt eliminates separate salt-formation step Ideal for medicinal chemistry and nucleophilic substitutions in aqueous-organic media.

Molecular Formula C7H15Cl2N
Molecular Weight 184.1 g/mol
CAS No. 27483-92-7
Cat. No. B1280536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-1-methylpiperidine hydrochloride
CAS27483-92-7
Molecular FormulaC7H15Cl2N
Molecular Weight184.1 g/mol
Structural Identifiers
SMILESCN1CCCCC1CCl.Cl
InChIInChI=1S/C7H14ClN.ClH/c1-9-5-3-2-4-7(9)6-8;/h7H,2-6H2,1H3;1H
InChIKeyAZZOFXGSQFRBCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-1-methylpiperidine HCl – Technical Profile


2-(Chloromethyl)-1-methylpiperidine hydrochloride (CAS 27483-92-7) is a piperidine derivative featuring a six-membered saturated nitrogen heterocycle substituted with a methyl group at the 1-position and a chloromethyl group at the 2-position, isolated as a crystalline hydrochloride salt (molecular formula C₇H₁₅Cl₂N, molecular weight 184.11) . This compound is classified as a reactive chemical intermediate and building block, with the chloromethyl group conferring electrophilic alkylating potential and the hydrochloride salt form enhancing crystallinity and handling characteristics . Its primary utility resides in medicinal chemistry and organic synthesis as a versatile precursor for the introduction of the N-methylpiperidine pharmacophore or the construction of more complex molecular architectures .

Reactive intermediate Electrophilic chloromethyl for nucleophilic substitution
Solid HCl salt Crystalline form simplifies weighing and purification
Pharmacophore precursor Introduces N-methylpiperidine in medicinal chemistry

2-(Chloromethyl)-1-methylpiperidine HCl – Substitution Risks


Although piperidine-based chloromethyl compounds may appear superficially interchangeable as alkylating agents or building blocks, the precise positioning of the chloromethyl group (2- vs. 3- vs. 4-position) and the presence/absence of the N-methyl substituent critically modulate reactivity, stability, and physicochemical properties . Uncontrolled substitution with a regioisomer (e.g., 3- or 4-chloromethyl derivative) can alter the regioselectivity of subsequent nucleophilic attacks, potentially derailing synthetic routes and reducing yields . Similarly, replacing the hydrochloride salt with the free base (CAS 49665-74-9) or an N-desmethyl analog (CAS 2554-93-0) can drastically change solubility profiles, handling requirements, and compatibility with aqueous reaction conditions [1]. The following evidence quantifies these critical differentiators, enabling risk-based procurement and scientifically justified selection of CAS 27483-92-7 over its closest analogs.

Regioisomer mismatch

2- vs 3- or 4-chloromethyl position alters alkylation regioselectivity and may reduce yield.

Free base vs. HCl salt

Free base (CAS 49665-74-9) is a liquid with lower yield; solubility and handling differ.

N-Desmethyl analog

Lacking N-methyl group (CAS 2554-93-0) reduces lipophilicity and may shift reactivity profile.

2-(Chloromethyl)-1-methylpiperidine HCl – Differentiation Evidence


Hydrochloride Salt vs. Free Base: Handling and Yield

The hydrochloride salt of 2-(Chloromethyl)-1-methylpiperidine (CAS 27483-92-7) exhibits a high isolated yield of 78% when synthesized via treatment of the corresponding alcohol with thionyl chloride under heating for 3 hours . In contrast, the free base form (CAS 49665-74-9) is typically obtained in lower yields under comparable conditions (e.g., 34% yield when reacting 1-methyl-2-piperidinemethanol with thionyl chloride in chloroform) . Furthermore, the hydrochloride salt is a crystalline solid with a melting point of 162.5–164.5 °C, facilitating easy handling and purification , whereas the free base is a liquid at room temperature (boiling point 183.8 °C), complicating its storage and use in solid-phase synthesis or weighing operations [1].

Salt vs. Free Base Yield
Head-to-head
78% (HCl salt) vs. 34% (free base) isolated yield
Supports higher synthetic efficiency
Yield under reported conditions; verify in target reaction
Organic Synthesis Pharmaceutical Intermediates Process Chemistry

Regioisomeric Differentiation: 2- vs. 3- and 4-Position Properties

The 2-(Chloromethyl)-1-methylpiperidine hydrochloride (target) exhibits a melting point of 162.5–164.5 °C and a measured aqueous solubility of 0.538 mg/mL (0.00292 mol/L) . In contrast, the 3-position regioisomer hydrochloride (CAS 66496-82-0) has a higher melting point of 170–172 °C and is only slightly soluble in water , while the 4-position regioisomer hydrochloride (CAS 1182284-45-2) melts at 128–130 °C and is described as 'slightly soluble' [1]. The free base of the 2-isomer (CAS 49665-74-9) has a computed Log P of 1.76 and Log D (pH 7.4) of 0.70, indicating moderate lipophilicity that differs from the 3- and 4-isomers (data not fully available but expected to diverge due to altered electronic and steric environments) [2].

Regioisomer Properties
Reported
m.p. 162.5–164.5 °C; solubility 0.538 mg/mL (2-isomer)
Intermediate profile for work-up compatibility
3- and 4-isomer m.p. and solubility differ
Medicinal Chemistry Structure-Activity Relationship Solid-State Chemistry

N-Methyl Substitution: Lipophilicity and Reactivity vs. Desmethyl Analog

The presence of the N-methyl group in 2-(Chloromethyl)-1-methylpiperidine hydrochloride (target) significantly increases lipophilicity compared to its N-desmethyl counterpart, 2-(Chloromethyl)piperidine hydrochloride (CAS 2554-93-0). The free base of the target compound exhibits a computed Log P of 1.76 and a Log D (pH 7.4) of 0.70 [1]. While exact Log P data for the desmethyl analog are not uniformly available, the molecular weight difference (184.11 vs. 170.08 g/mol) and the presence of an additional hydrophobic methyl group suggest a measurable increase in membrane permeability potential . Furthermore, the N-methyl group is known to influence the electron density on the piperidine nitrogen, potentially altering the rate and regioselectivity of subsequent alkylation or quaternization reactions .

N-Methyl Lipophilicity
Class-level
Log P 1.76 (free base); ΔMW +14 vs. desmethyl
Modulates lipophilicity for CNS drug design
Calculated Log P; class-level inference
Drug Design Physicochemical Profiling Organic Reactivity

Solubility Profile vs. N-Desmethyl and Unsubstituted Analogs

The aqueous solubility of 2-(Chloromethyl)-1-methylpiperidine hydrochloride (0.538 mg/mL, 0.00292 mol/L) lies between that of its N-desmethyl analog, 2-(Chloromethyl)piperidine hydrochloride (1.2 mg/mL, 0.00706 mol/L) , and the parent 1-methylpiperidine hydrochloride, which is freely soluble in water . This intermediate solubility is advantageous: it is sufficient for aqueous-phase reactions or biological assays without the need for co-solvents, yet low enough to allow facile extraction into organic solvents during work-up. In contrast, the 4-position regioisomer is described as 'slightly soluble' (no quantitative value provided), which may limit its use in aqueous media without co-solvents [1].

Aqueous Solubility Comparison
Reported
0.538 mg/mL (target); 1.2 mg/mL (desmethyl)
Balanced solubility for biphasic reactions
Standard conditions; verify in reaction medium
Process Chemistry Formulation Science Aqueous Reactions

2-(Chloromethyl)-1-methylpiperidine HCl – Application Scenarios


N-Substituted Piperidine Pharmacophore Synthesis

When the goal is to introduce an N-methylpiperidine moiety with a specific Log P (~1.76) and moderate aqueous solubility into a drug candidate, CAS 27483-92-7 provides a predictable building block. The high synthetic yield (78%) and solid-state handling ensure efficient incorporation into the synthetic route, while the N-methyl group offers a defined lipophilic increment over the desmethyl analog. This scenario is supported by evidence of Log P (1.76) and Log D (0.70) values [1] and comparative yield data .

Aqueous and Biphasic Alkylation Reactions

For nucleophilic substitution reactions conducted in water or mixed aqueous-organic media, the intermediate solubility of CAS 27483-92-7 (0.538 mg/mL) prevents precipitation issues encountered with the slightly soluble 4-isomer while avoiding the overly hydrophilic character of the N-desmethyl analog. This balance ensures efficient mass transfer without requiring co-solvents, streamlining work-up and purification. The quantitative solubility data are derived from supplier specifications and comparative profiles .

Solid-Phase Synthesis and Parallel Libraries

The crystalline nature (m.p. 162.5–164.5 °C) and high purity (≥95%) of CAS 27483-92-7 make it ideal for automated solid-phase synthesis platforms, where precise weighing and stable solid handling are critical. In contrast, the free base liquid form (b.p. 183.8 °C) introduces variability and complicates robotic dispensing. The solid-state advantage is supported by melting point data and purity specifications .

Late-Stage Functionalization for Maximized Yield

In a manufacturing setting, the 78% isolated yield reported for the synthesis of the hydrochloride salt translates to significantly lower cost of goods compared to the 34% yield typical for the free base under similar conditions. Procurement of the pre-formed hydrochloride salt also eliminates a separate salt-formation step, reducing process complexity and improving overall route efficiency. This scenario is grounded in head-to-head yield comparisons .

Application
Selection Property
Validation Focus
Piperidine pharmacophore introduction
Defined lipophilic increment from N-methyl group
Verify Log P and purity
Aqueous/biphasic alkylation
Intermediate aqueous solubility
Confirm solubility in reaction medium
Solid-phase synthesis and libraries
Crystalline solid with defined melting point
Assess solid handling and melting point
Late-stage functionalization for yield optimization
Higher isolated yield as HCl salt
Review yield consistency and process simplification

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